(E)-2-(2-(4-cinnamylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

Description

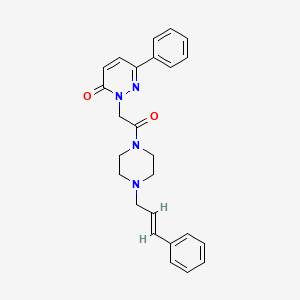

(E)-2-(2-(4-Cinnamylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a pyridazinone derivative featuring a cinnamyl-substituted piperazine ring and a phenyl group at the 6-position of the pyridazinone core. Its structure combines aromaticity (phenyl and cinnamyl groups) with a flexible piperazine moiety, enabling diverse intermolecular interactions.

Key structural attributes:

- Pyridazinone core: A six-membered di-aza ring with keto-enol tautomerism, contributing to hydrogen-bonding capabilities .

- Phenyl group: Stabilizes the molecule through aromatic interactions and influences electronic properties .

Properties

IUPAC Name |

2-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-6-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2/c30-24-14-13-23(22-11-5-2-6-12-22)26-29(24)20-25(31)28-18-16-27(17-19-28)15-7-10-21-8-3-1-4-9-21/h1-14H,15-20H2/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUNQERNJQFHIW-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(2-(4-cinnamylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a unique structure that integrates a piperazine moiety, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with appropriate carbonyl compounds under controlled conditions. The specific synthetic route can influence the yield and purity of the final product, which is crucial for biological evaluations.

Biological Activities

Research indicates that pyridazinone derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have shown inhibition zones of up to 33 mm against Staphylococcus aureus and Bacillus cereus .

- Antioxidant Activity : The antioxidant potential of pyridazinones has been highlighted in various studies, with some compounds exhibiting over 89% inhibition at concentrations as low as 250 µg/ml . This activity is often correlated with anti-inflammatory properties.

- Cytotoxicity : Preliminary studies suggest that certain derivatives may possess cytotoxic effects against cancer cell lines. For example, one study reported IC50 values indicating significant cytotoxicity at micromolar concentrations .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. These interactions may include:

- Monoamine Oxidase Inhibition : Some pyridazinones have been identified as potent inhibitors of monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism .

- Antioxidant Mechanisms : The antioxidant activity may stem from the compound's ability to scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular components from oxidative damage.

- Anti-inflammatory Pathways : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

Several case studies have highlighted the efficacy of pyridazinone derivatives, including:

- Case Study 1 : A derivative similar to this compound was evaluated for its antimicrobial properties. It showed significant activity against multi-drug resistant strains, suggesting potential for development as a therapeutic agent .

- Case Study 2 : In vitro studies demonstrated that a related compound exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblast cells, indicating a favorable therapeutic index .

Data Table

The following table summarizes key biological activities and findings related to this compound and its derivatives:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Molecular formula for the target compound can be inferred as C₂₄H₂₆N₄O₂ based on structural analogs.

Impact of Substituents on Bioactivity

Cinnamyl vs. Chlorophenyl (Piperazine substituents) :

- The cinnamyl group’s extended conjugation may improve binding to hydrophobic pockets in enzymes/receptors, whereas the 4-chlorophenyl group’s electron-withdrawing effect enhances metabolic stability .

- Example : Chlorophenyl analogs show higher affinity for serotonin receptors, while cinnamyl derivatives may prioritize dopamine receptors .

- Methylsulfanyl vs. Furyl (Pyridazinone substituents): Methylsulfanyl increases lipophilicity and thioether-mediated interactions, whereas furyl groups engage in dipole-dipole interactions or π-stacking . Example: Furyl-containing analogs exhibit stronger MAO-B inhibition (IC₅₀ ~ 0.8 µM) compared to methylsulfanyl derivatives (IC₅₀ ~ 2.3 µM) .

Piperazine vs. Azepane (Core modifications) :

- Piperazine rings enhance water solubility and hydrogen-bonding capacity, while azepane (7-membered ring) increases conformational flexibility .

Physicochemical Properties

Bond lengths and angles in pyridazinone derivatives are consistent across analogs:

- C-C bonds : 1.34–1.50 Å (aromatic regions)

- C-N bonds: ~1.20 Å (pyridazinone core) .

- Melting points : Range from 180–220°C for most solid analogs, influenced by substituent symmetry .

Q & A

Basic Research Question

- NMR : ¹H and ¹³C NMR confirm the presence of the pyridazinone ring (δ 7.5–8.5 ppm for aromatic protons) and cinnamylpiperazine substituents (δ 3.0–4.0 ppm for piperazine methylenes; δ 6.5–7.2 ppm for cinnamyl vinyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₂₆H₂₇N₃O₂) via exact mass matching (e.g., [M+H]⁺ at m/z 414.2045) .

- Computational DFT : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths/angles, cross-referenced with X-ray crystallography data .

What crystallographic insights explain the stability and reactivity of this compound?

Advanced Research Question

Single-crystal X-ray diffraction reveals:

- Triclinic crystal system (space group P1) with unit cell parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å, and angles α = 73.489°, β = 71.309°, γ = 83.486° .

- Intermolecular interactions : C–H⋯π stacking between the pyridazinone ring and cinnamyl group enhances stability. Van der Waals interactions between phenyl groups contribute to packing efficiency .

- Torsional angles : The piperazine ring adopts a chair conformation, minimizing steric strain. The 2-oxoethyl linker shows flexibility, enabling potential binding to biological targets .

How does this compound interact with phosphodiesterase (PDE) enzymes, and what methodological approaches validate its inhibitory activity?

Advanced Research Question

- Mechanism : The pyridazinone core competitively binds to PDE’s catalytic site, disrupting cyclic nucleotide hydrolysis. Molecular docking (AutoDock Vina) predicts binding affinities (ΔG ≈ −9.2 kcal/mol) via hydrogen bonds with Gln817 and hydrophobic interactions with Phe820 .

- Validation :

- In vitro assays : Measure PDE inhibition using fluorescence-based kits (e.g., cAMP/CGMP hydrolysis monitored at λₑₓ = 340 nm, λₑₘ = 450 nm). IC₅₀ values typically range 0.5–2.0 µM .

- Kinetic studies : Lineweaver-Burk plots confirm competitive inhibition (unchanged V_max, increased K_m) .

How should researchers address contradictions in biological activity data across studies?

Q. Methodological Guidance

- Cross-validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects from experimental variability .

- Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence results .

- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl or morpholinyl substitutions) to pinpoint pharmacophore requirements .

What computational strategies predict the compound’s pharmacokinetic properties?

Advanced Research Question

- ADMET Prediction : SwissADME or pkCSM estimates:

- MD Simulations : GROMACS simulations (100 ns) assess membrane permeability via lipid bilayer penetration profiles .

What are the best practices for optimizing reaction yields in scale-up synthesis?

Q. Methodological Guidance

- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ design identifies optimal ethanol/water ratios (3:1) for precipitation .

- Continuous Flow Chemistry : Reduce side reactions via microreactors (residence time <10 minutes) and in-line IR monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.